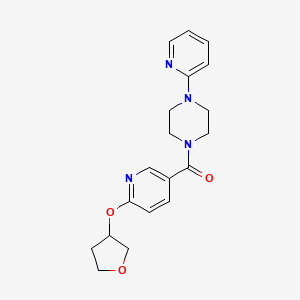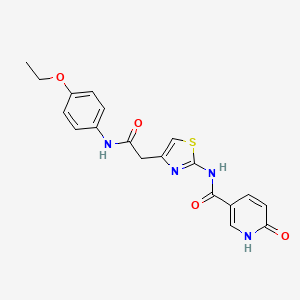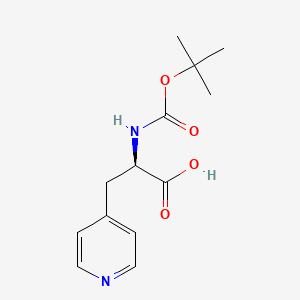
(4-(Pyridin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemical compounds that show significant promise in various pharmacological applications. Its structural complexity and unique functional groups contribute to its biological activity.
Synthesis Analysis
A study by Tsuno et al. (2017) describes the pharmacological evaluation of similar methanone derivatives as TRPV4 antagonists, including details on their design and synthesis (Tsuno et al., 2017). This can provide insights into the synthetic strategies used for such compounds.
Molecular Structure Analysis
Karthik et al. (2021) conducted a study on a related compound, focusing on its molecular structure, confirmed by single crystal X-ray diffraction. The study details the structural aspects, including the conformation of rings and bond angles, which are crucial for understanding the molecular geometry (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds can be inferred from similar studies. For example, the work by Sharma et al. (2012) on a related dipeptidyl peptidase inhibitor offers insights into the chemical reactivity and stability of these compounds (Sharma et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be deduced from studies like the one by Huang et al. (2021), which details the crystal structure and physical characterization of similar compounds (Huang et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, can be understood from studies like the one by Mitsumoto and Nitta (2004), which explores the novel synthesis and properties of related pyrimido pyrrole derivatives (Mitsumoto & Nitta, 2004).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions The synthesis of related compounds involves complex chemical reactions that provide insights into the versatility and reactivity of (4-(Pyridin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone. For instance, studies have demonstrated the catalytic hydrogenation of dihydrooxazines to produce a dynamic mixture of enamines and tetrahydro-2-furanamines, showcasing the compound's potential in creating structurally diverse molecules with various functional groups (A. Sukhorukov et al., 2008). Furthermore, the generation of 3-piperidine(methan)amines highlights the chemical's utility in synthesizing potential substance P antagonists, indicating its relevance in medicinal chemistry (N. Knoops et al., 1997).
Therapeutic Applications A significant area of research involves the exploration of this compound and its derivatives for therapeutic applications. For example, pharmacological evaluation of novel derivatives has identified them as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing an analgesic effect in animal models (Naoki Tsuno et al., 2017). This discovery opens avenues for the development of new pain management therapies.
Structural and Molecular Studies Structural analysis and molecular interaction studies provide a deeper understanding of the chemical's properties and its interaction with biological targets. For instance, research into risperidone N-oxide, a derivative of the compound , elucidates its crystal structure and interaction patterns, which are critical for designing drugs with optimized efficacy and reduced side effects (K. Ravikumar et al., 2005).
Antimicrobial Activity The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related pyridine compounds, has been shown to possess antimicrobial properties. This research highlights the potential of such chemicals in the development of new antimicrobial agents (A. Hossan et al., 2012).
Propriétés
IUPAC Name |
[6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(15-4-5-18(21-13-15)26-16-6-12-25-14-16)23-10-8-22(9-11-23)17-3-1-2-7-20-17/h1-5,7,13,16H,6,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSVWDWQAOVXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2488364.png)
![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)


![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)
![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)

![(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-Aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B2488377.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)
